Bienvenue dans la boutique en ligne BenchChem!

(2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-methanol

Process Chemistry Diastereoselective Synthesis KRAS Inhibitor Manufacturing

((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol (CAS 2097518-76-6) is a chiral, fluorinated bicyclic pyrrolizidine methanol with molecular formula C8H14FNO and molecular weight 159.20 g/mol. This "butterfly-shaped" scaffold serves as the common core structural framework for numerous KRAS G12D-targeted small molecule inhibitors in active pharmaceutical development.

Molecular Formula C8H14FNO
Molecular Weight 159.20 g/mol
CAS No. 2097518-76-6
Cat. No. B3115485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-methanol
CAS2097518-76-6
Molecular FormulaC8H14FNO
Molecular Weight159.20 g/mol
Structural Identifiers
SMILESC1CC2(CC(CN2C1)F)CO
InChIInChI=1S/C8H14FNO/c9-7-4-8(6-11)2-1-3-10(8)5-7/h7,11H,1-6H2/t7-,8+/m1/s1
InChIKeyQAJRFPVPHUYVFE-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol (CAS 2097518-76-6) – KRAS G12D Inhibitor Core Scaffold Overview for R&D Procurement


((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol (CAS 2097518-76-6) is a chiral, fluorinated bicyclic pyrrolizidine methanol with molecular formula C8H14FNO and molecular weight 159.20 g/mol [1]. This "butterfly-shaped" scaffold serves as the common core structural framework for numerous KRAS G12D-targeted small molecule inhibitors in active pharmaceutical development [2]. The compound possesses a single stereogenic fluorinated carbon center and an azaquaternary carbon chiral center, rendering it a high-value building block for synthesizing noncovalent, potent KRAS G12D inhibitors including clinical-stage candidates .

Why Generic KRAS Inhibitor Building Blocks Cannot Substitute for ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol in Advanced Discovery Programs


Generic pyrrolizidine-based intermediates or non-fluorinated analogs cannot functionally substitute for ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol in KRAS G12D inhibitor synthesis programs. The stereospecific (2R,7aS) configuration is essential for achieving the precise spatial orientation required to occupy the KRAS G12D Switch II binding pocket, as validated by high-resolution (1.59 Å) co-crystal structures of derived inhibitors [1]. Furthermore, this specific scaffold lacks a UV chromophore, rendering it undetectable by standard HPLC-UV methods—necessitating specialized analytical protocols (HPLC-CAD) that alternative scaffolds with intrinsic chromophores would not require [2]. Industrial-scale procurement of the incorrect stereoisomer (e.g., (2S,7aR)-rel) or a non-fluorinated analog introduces both synthetic rework and analytical validation overhead that cannot be recovered downstream.

Quantitative Comparative Evidence: ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol vs. Alternative Scaffolds and Analogs


Synthetic Scalability and Diastereoselectivity: BMS Second-Generation Route vs. Merck Racemic Route

The Bristol Myers Squibb (BMS) second-generation synthesis of ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol hydrochloride achieves excellent diastereoselectivity and good yields via a one-step intramolecular nucleophilic ring cyclization through a stable lithium cation chelate, eliminating the need for expensive chiral chromatographic separation required in earlier routes [1]. In contrast, the previously reported Merck racemic route relied on ozonolysis (a high-risk oxidative operation) and costly chiral chromatography, resulting in low overall yields that constrained industrial scalability [1].

Process Chemistry Diastereoselective Synthesis KRAS Inhibitor Manufacturing

Enantiomeric Purity Requirements: Commercially Achievable ee vs. Regulatory Thresholds

Commercial vendors supplying ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol report enantiomeric excess (ee) of 100.00% alongside chemical purity of 99.77% . Other suppliers offer the compound at ≥98% purity but do not report ee values . The (2S,7aR) stereoisomer (CAS 2820537-15-1) and racemic (2R,7aS)-rel mixture (CAS 1788873-66-4) are available as distinct catalog items, confirming that stereochemical integrity is a purchasable, verifiable attribute rather than an assumed property .

Chiral Purity Enantiomeric Excess Quality Control

Structural Validation in KRAS G12D Inhibitor Co-Crystals: High-Resolution Ligand Binding Confirmation

The (2R,7aS)-configured scaffold is unequivocally validated in multiple high-resolution co-crystal structures with KRAS G12D protein. PDB entry 7RT2 (resolution 1.59 Å, R-Free 0.180) shows compound 25, which incorporates the ((2R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy moiety, bound in the Switch II pocket of KRAS G12D [1]. In contrast, non-fluorinated tetrahydropyrrolizine scaffolds lack the fluorine-mediated interactions that enhance binding affinity in this hydrophobic pocket [2]. The fluorinated pyrrolizidine core provides conformational rigidity that restricts rotational freedom, optimizing the spatial presentation of the methanol handle for subsequent derivatization.

Structural Biology X-ray Crystallography KRAS G12D Inhibition

Analytical Method Differentiation: HPLC-CAD Required for Assay Due to Lack of UV Chromophore

((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol lacks a UV chromophore, rendering it undetectable by standard HPLC-UV methods [1]. This necessitates the use of Charged Aerosol Detection (CAD) for simultaneous determination of assay, chiral and achiral impurities, and counter ion content. A validated HPLC-CAD method has been developed and qualified per ICH Q2 guidelines specifically for this compound and related pyrrolizidine building blocks [1]. In contrast, aromatic or conjugated pyrrolizine analogs bearing intrinsic UV chromophores can be monitored by conventional HPLC-UV, simplifying routine quality control.

Analytical Chemistry Quality Control HPLC-CAD

Patent and Intellectual Property Landscape: Central Role in KRAS G12D Inhibitor Patent Filings

((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol appears as a central core scaffold in multiple patent filings related to KRAS G12D inhibitors, including fused pyrimidine-based inhibitors (2023) and heterocyclic compound disclosures (2022) [1][2]. The scaffold is specifically claimed in preparation method patents (CN120166992A) that teach simplified, high-yield synthetic routes [3]. In contrast, alternative non-fluorinated or (2S,7aR)-configured pyrrolizidine scaffolds do not feature as prominently in the KRAS G12D patent estate, reflecting their lower perceived value for developing potent, selective inhibitors.

Patent Analysis IP Landscape KRAS Inhibitors

Commercial Availability and Price Scalability: Cost-Effective Bulk Procurement vs. Custom Synthesis

((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is commercially available from multiple reputable vendors at scales up to >500 kg with reported purity up to 99% [1]. Pricing demonstrates strong economies of scale: 500 mg at USD 19, scaling to 100 g at USD 1165 (approximately USD 11.65/g) from major suppliers . In contrast, alternative pyrrolizidine scaffolds with non-standard stereochemistry or additional functionalization (e.g., (2S,7aR)-configured compounds, 6-methylene analogs, or spiro derivatives) typically require custom synthesis or are only available in research-scale quantities (<1 g), incurring significantly higher per-gram costs and longer lead times.

Supply Chain Commercial Availability Bulk Procurement

Optimal Procurement and Application Scenarios for ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol in Drug Discovery and Development


KRAS G12D Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

This scaffold is the preferred starting point for medicinal chemistry teams optimizing KRAS G12D inhibitors. The (2R,7aS) stereochemistry and fluorine atom are validated by co-crystal structures (PDB 7RT2, 1.59 Å resolution) to productively occupy the Switch II binding pocket [1]. Researchers can confidently procure material with defined enantiomeric purity (up to 100.00% ee, 99.77% purity) [2], enabling precise SAR interpretation without confounding stereochemical variables. The methanol handle provides a versatile functionalization point for installing diverse warheads via ether or ester linkages.

Process Chemistry Development and Scale-Up for Preclinical Supply

Organizations scaling KRAS inhibitor candidates toward IND filing require a robust, scalable synthetic route. The BMS second-generation synthesis [1] provides a proven diastereoselective approach that avoids hazardous ozonolysis and eliminates chiral chromatography, directly addressing the scalability limitations of earlier routes. Procurement of multi-kilogram quantities (capacity >500 kg available) [2] supports toxicology batch manufacturing and formulation development without synthetic re-optimization delays.

Analytical Method Development and Quality Control of Non-Chromophoric Building Blocks

Due to the absence of a UV chromophore, this compound serves as an ideal model system for developing and validating HPLC-CAD methods for pyrrolizidine building blocks [1]. Analytical development teams can use this compound to establish ICH Q2-compliant protocols for simultaneous assay, chiral impurity profiling, and counter ion determination, creating transferable methods applicable to related non-chromophoric scaffolds in the KRAS inhibitor pipeline.

Patent-Driven Medicinal Chemistry and Freedom-to-Operate Analysis

Given the central role of this scaffold in multiple KRAS G12D patent families [1][2], organizations conducting FTO assessments or drafting new composition-of-matter claims should prioritize this building block in their synthetic strategy. Understanding the patent landscape surrounding this specific stereoisomer informs decisions about pursuing alternative scaffolds versus designing around the existing IP estate through scaffold hopping strategies.

Quote Request

Request a Quote for (2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.